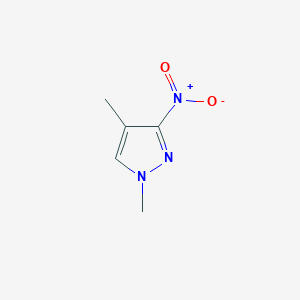
3,4-dimethyl-N-propylaniline
Descripción general
Descripción
3,4-dimethyl-N-propylaniline (also known as DMPA ) is an organic compound with the molecular formula C₁₁H₁₇N . It belongs to the group of aromatic amines . The compound’s structural formula can be represented as CCCNC1=CC=C©C(=C1)C .
Molecular Structure Analysis
The molecular weight of this compound is approximately 163.263 g/mol . Its chemical structure consists of a substituted aniline ring with two methyl groups at positions 3 and 4, as well as a propyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Arylation Techniques : Research demonstrates the utility of aminophenyl cations, closely related to 3,4-dimethyl-N-propylaniline, in novel alpha-arylation of ketones, aldehydes, and esters through photoinduced SN1 reactions, highlighting its potential application in the synthesis of complex organic molecules (Fraboni, Fagnoni, & Albini, 2003).
Biological Applications
- Bioconjugation Techniques : The use of 1-Ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC) in bioconjugation, a process essential for the preparation of biological molecules for medical research, suggests that compounds with similar functionalities, such as this compound, could be relevant in creating variants for biological studies (Totaro et al., 2016).
Materials Science
- Polymer Synthesis and Characterization : A study on the synthesis of polyamides and polyimides using a new triphenylamine-containing diamine monomer shows the importance of diamine compounds in the development of high-performance materials. This research might parallel the applications of this compound in creating novel polymeric materials (Liaw, Hsu, Chen, & Lin, 2002).
Catalysis
- Catalytic Applications : The use of 4-dimethylamino pyridine (DMAP) as a highly active catalyst in acylation and esterification reactions in pharmaceutical synthesis suggests that structurally similar compounds, like this compound, could serve as effective catalysts in organic synthesis, offering a potential area for further exploration (Sun Ji-gu, 2014).
Mecanismo De Acción
Target of Action
3,4-dimethyl-N-propylaniline is a small molecule Similar compounds like 3,4-dimethylaniline have been shown to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12 in bacteria .
Mode of Action
Based on its structural similarity to 3,4-dimethylaniline, it can be hypothesized that it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can potentially alter the conformation or activity of the target enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
If we consider its potential interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it could potentially influence the biosynthesis of vitamin b12 in bacteria
Pharmacokinetics
Similar compounds like 3,4-dimethylaniline have been shown to have poor absorption and distribution . . These factors can significantly impact the bioavailability of the compound and its ability to reach its target in sufficient concentrations.
Result of Action
Based on its potential interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it could potentially influence the biosynthesis of vitamin b12 in bacteria This could lead to changes in bacterial growth and metabolism
Propiedades
IUPAC Name |
3,4-dimethyl-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-7-12-11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUUZHVOTZWDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301162 | |
| Record name | 3,4-Dimethyl-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27285-21-8 | |
| Record name | 3,4-Dimethyl-N-propylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27285-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-N-propylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)




![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)



